globoganglioside Z1
Description
Overview of Glycosphingolipid Structural Diversity and Biological Relevance
Glycosphingolipids are amphipathic molecules, possessing a hydrophobic ceramide tail embedded within the cell membrane and a hydrophilic glycan head group extending outwards. mdpi.comsigmaaldrich.comnih.gov The ceramide typically consists of a sphingoid base (such as sphingosine) linked to a fatty acid via an amide bond. mdpi.comsigmaaldrich.come-dmj.orgnih.gov The diversity in the ceramide structure stems from variations in the sphingoid base chain length, hydroxylation, and the fatty acid chain length and saturation. sigmaaldrich.comnews-medical.net The carbohydrate head group, attached to the ceramide via a glycosidic bond, can range from a single monosaccharide to complex oligosaccharides containing multiple sugar residues, including glucose, galactose, N-acetylglucosamine, N-acetylgalactosamine, fucose, and sialic acid. mdpi.comsigmaaldrich.comnews-medical.netnih.govacs.org
This structural heterogeneity underlies the wide array of biological functions attributed to GSLs. They are involved in forming specialized membrane microdomains known as lipid rafts, which serve as platforms for the organization and regulation of membrane proteins involved in signaling. mdpi.comsigmaaldrich.come-dmj.orgfrontiersin.orgacs.orgjocs.jp GSLs act as receptors for various ligands, including bacterial toxins, viruses, and endogenous proteins like lectins. sigmaaldrich.comfrontiersin.org They are also implicated in modulating the function of membrane proteins and influencing cell-cell interactions and communication. mdpi.comsigmaaldrich.comnews-medical.netwikipedia.orgfrontiersin.orgfrontiersin.orgencyclopedia.pubacs.org Altered GSL metabolism and expression patterns have been associated with various pathological conditions, including lysosomal storage disorders, neurodegenerative diseases, autoimmune diseases, infectious diseases, and cancer. mdpi.comresearchgate.netmdpi.comnih.gov
Classification and Nomenclature of Globogangliosides within the Glycosphingolipid Family
Glycosphingolipids are broadly classified based on the structure of their core oligosaccharide chain. Major series found in vertebrates include the ganglio-, lacto-, neolacto-, globo-, and isoglobo-series. sigmaaldrich.comencyclopedia.pubacs.orgjocs.jpnih.govresearchgate.netresearchgate.net Gangliosides are a specific class of glycosphingolipids that contain one or more sialic acid residues, which confer a negative charge to the molecule. wikipedia.orgencyclopedia.pubjocs.jpnih.govresearchgate.netgerli.comebi.ac.uk The nomenclature of gangliosides often follows the system proposed by Svennerholm, which uses abbreviations like GM, GD, GT, and GQ to indicate the number of sialic acid residues (mono-, di-, tri-, and quatra-sialo, respectively), followed by a number indicating the sequence of migration on thin-layer chromatography. researchgate.netgerli.com
The globo-series glycosphingolipids are characterized by a core structure that typically includes the sequence Galα1-4Galβ1-4Glcβ1-1Cer. sigmaaldrich.comresearchgate.netresearchgate.netebi.ac.uk A common globoside (B1172493) is globotetraosylceramide (Gb4), which has the structure GalNAcβ1-3Galα1-4Galβ1-4Glcβ1-1Cer. ebi.ac.uklipidmaps.orgnih.gov
The term "globoganglioside" is not a standard, universally applied term within the general glycosphingolipid nomenclature but has been used in specific contexts to describe gangliosides that are structurally based on a globo-series core. This applies to compounds like Globoganglioside Z1, which features a sialic acid residue attached to a carbohydrate chain built upon a globo-series foundation. nih.govoup.comjst.go.jp
Historical Context of Globoganglioside Research and the Discovery of this compound as an Extended Glycoconjugate
The study of glycosphingolipids dates back to the late 19th century with the pioneering work of Johan Thudichum, who isolated and characterized various lipids, including cerebrosides, from brain tissue. frontiersin.orgresearchgate.netnih.gov Over the following decades, research revealed the complex structures and diverse biological roles of these molecules. The classification into different series and the development of nomenclature systems facilitated further investigation. encyclopedia.pubresearchgate.netgerli.com
The discovery and characterization of this compound, along with Globoganglioside Z2, emerged in the context of studying extended glycosphingolipids in specific biological systems. This compound was purified from the kidney of DBA/2 mice. nih.govoup.comjst.go.jp Its structural determination, reported in 1988, involved a combination of analytical techniques, including gas-liquid chromatography (GLC), 1H-NMR spectroscopy, negative-ion fast atom bombardment mass spectrometry, methylation analysis, and enzymatic digestion. oup.comjst.go.jp These studies revealed this compound to be an extended glycoconjugate with the structure NeuGcα2-3Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glcβ1-Cer. oup.comjst.go.jp This structure confirms its classification as a ganglioside due to the presence of N-glycolylneuraminic acid (NeuGc), a type of sialic acid, and highlights its extended nature with a carbohydrate chain built upon a core structure resembling Gb4 (GalNAcβ1-3Galα1-4Galβ1-4Glcβ1-Cer). ebi.ac.uklipidmaps.orgnih.govoup.comjst.go.jp The identification of such extended and specific glycosphingolipids in particular tissues and animal strains underscores the intricate diversity and potentially specialized functions of these molecules in biological systems.
Detailed Research Findings: Structural Characterization of this compound
The structural elucidation of this compound from DBA/2 mouse kidney provided key insights into its molecular composition and linkage pattern. oup.comjst.go.jp The determined structure is:
NeuGcα2-3Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glcβ1-Ceramide
This structure indicates the sequential arrangement of monosaccharides linked to a ceramide base. The presence of N-glycolylneuraminic acid (NeuGc) linked α2-3 to a galactose residue signifies its ganglioside nature. The underlying neutral core, Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glcβ1-Ceramide, contains the characteristic Galα1-4Galβ1-4Glc sequence found in the globo-series, extended by a GalNAc residue. ebi.ac.uklipidmaps.orgnih.gov
The purification and structural analysis were critical steps in identifying this specific extended glycosphingolipid. oup.comjst.go.jp The finding that this compound was detectable in DBA/2 mice but not in other strains like C57BL/10, C57BL/6, BALB/c, and WHT/Ht mice suggested a genetic control over its expression. oup.comjst.go.jp Further genetic analysis indicated that the expression of Z1 (and Z2) is a recessive phenotype controlled by a single autosomal gene in DBA/2 mice. oup.comjst.go.jp These findings highlight the genetic and tissue-specific regulation of complex glycosphingolipid biosynthesis.
Illustrative Data: Structural Components of this compound
The following table summarizes the monosaccharide components and their linkages as determined during the structural analysis of this compound. oup.comjst.go.jp
| Monosaccharide Component | Linkage Information | Position in Glycan Chain (from Ceramide) |
| Glucose (Glc) | β1-1 linkage to Ceramide | 1st |
| Galactose (Gal) | β1-4 linkage to Glc | 2nd |
| Galactose (Gal) | α1-4 linkage to 2nd Gal | 3rd |
| N-acetylgalactosamine (GalNAc) | β1-3 linkage to 3rd Gal | 4th |
| Galactose (Gal) | β1-3 linkage to GalNAc | 5th |
| N-glycolylneuraminic acid (NeuGc) | α2-3 linkage to 5th Gal | Terminal (Sialic Acid) |
Properties
CAS No. |
114540-37-3 |
|---|---|
Molecular Formula |
C11H17ClSi |
Synonyms |
globoganglioside Z1 |
Origin of Product |
United States |
Structural Elucidation and Molecular Characterization of Globoganglioside Z1
Methodologies for Isolation and Purification from Biological Matrices
The isolation of globoganglioside Z1 from biological matrices, such as mouse kidney, involves a series of steps to extract and purify the lipid component from the complex tissue environment. The initial process involves purifying the compound from the kidney tissue of DBA/2 mice. oup.comjst.go.jpnih.gov
Advanced Chromatographic Techniques
While the detailed specific advanced chromatographic techniques used for the initial bulk isolation of this compound from mouse kidney are not explicitly elaborated in the provided sources, chromatographic methods are fundamental to the purification of glycosphingolipids from biological matrices. Thin Layer Chromatography (TLC) was mentioned in the context of the study on this compound, suggesting its use, likely for monitoring purification fractions or for analytical purposes. oup.com Advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely employed in the separation and purification of complex lipids and carbohydrates, often coupled with detectors like Mass Spectrometry (MS) for enhanced resolution and identification. ebi.ac.uktaylorandfrancis.compromega.com.aunih.gov These techniques leverage differences in polarity, size, and charge to isolate target molecules from complex mixtures.
Enzymatic Degradation Strategies
Enzymatic digestion played a role in the structural determination of this compound. oup.comjst.go.jpnih.gov This approach involves using specific enzymes to cleave glycosidic linkages within the oligosaccharide chain. By analyzing the resulting smaller fragments, researchers can deduce the sequence and linkage positions of the monosaccharides. The use of neuraminidase, an enzyme that cleaves sialic acid residues, was indicated in the study of this compound, which is consistent with the presence of NeuGc (N-glycolylneuraminic acid) in its structure. nih.gov Enzymatic degradation, often coupled with spectroscopic analysis of the products, provides crucial information about the carbohydrate structure.
Spectroscopic Approaches for Oligosaccharide Chain and Ceramide Moiety Determination
Spectroscopic methods were essential for the detailed characterization of both the oligosaccharide chain and the ceramide moiety of this compound, leading to the determination of its complete structure. oup.comjst.go.jpnih.gov
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H-NMR, was utilized in the structural elucidation of this compound. oup.comjst.go.jpnih.gov NMR provides detailed information about the hydrogen atoms within a molecule, including their chemical environment and connectivity. Analysis of the chemical shifts, splitting patterns, and coupling constants in the 1H-NMR spectrum allows for the identification of different sugar residues, their anomeric configurations (alpha or beta), and the positions of glycosidic linkages. While specific NMR data points for this compound were not provided in the search results, the application of this technique was crucial for confirming the sequence and linkages of the monosaccharides in the oligosaccharide chain and providing insights into the ceramide structure.
Mass Spectrometry (e.g., Negative-Ion Fast Atom Bombardment Mass Spectrometry)
Mass Spectrometry (MS), particularly negative-ion Fast Atom Bombardment Mass Spectrometry (FAB-MS), was employed in the structural analysis of this compound. oup.comjst.go.jpnih.gov FAB-MS is a soft ionization technique suitable for analyzing polar and thermally labile compounds like glycosphingolipids. taylorandfrancis.comnih.govcreative-proteomics.com In negative-ion mode, it typically produces deprotonated molecular ions ([M-H]-) and fragment ions resulting from the cleavage of glycosidic bonds. nih.goviastate.edu Analysis of these fragmentation patterns provides information about the molecular weight of the intact molecule and the sequence of the monosaccharide units in the oligosaccharide chain, typically cleaving from the non-reducing end. nih.gov The use of negative-ion FAB-MS was instrumental in determining the mass of this compound and confirming aspects of its carbohydrate structure.
Gas-Liquid Chromatography (GLC) for Monosaccharide Composition Analysis
Gas-Liquid Chromatography (GLC) was used to determine the monosaccharide composition of this compound. oup.comjst.go.jpnih.gov This technique involves hydrolyzing the glycosphingolipid to release the individual monosaccharides, which are then derivatized to make them volatile and detectable by GLC. nih.govyoutube.com By comparing the retention times of the derivatized monosaccharides to those of known standards, the types of sugars present in the original compound can be identified and quantified. Based on the determined structure of this compound, the monosaccharide composition includes N-glycolylneuraminic acid (NeuGc), galactose (Gal), N-acetylgalactosamine (GalNAc), and glucose (Glc). oup.comjst.go.jpnih.gov
Based on the comprehensive analysis using these techniques, the structure of this compound was determined to be NeuGc alpha 2-3Gal beta 1-3GalNAc beta 1-3Gal alpha 1-4Gal beta 1-4Glc beta 1-Cer. oup.comjst.go.jpnih.gov This structure consists of an oligosaccharide chain containing N-glycolylneuraminic acid, galactose, N-acetylgalactosamine, and glucose linked to a ceramide moiety.
Methylation Analysis for Glycosidic Linkage Configuration
Methylation analysis is a key technique used in the structural elucidation of complex carbohydrates like gangliosides. nih.govoup.com This method helps to determine the positions of glycosidic linkages between the monosaccharide units. In methylation analysis, free hydroxyl groups in the carbohydrate chain are methylated. After hydrolysis of the methylated polysaccharide, the resulting partially methylated monosaccharides are identified, often by gas chromatography-mass spectrometry. The positions of the methyl groups indicate the positions of the original glycosidic linkages.
For this compound, methylation analysis was one of the techniques utilized to determine how the different sugar units are connected. nih.govoup.com This analysis would have provided data on which carbon atoms of each monosaccharide are involved in forming the glycosidic bonds, thereby confirming the linkage pattern within the carbohydrate chain: NeuGc linked to Gal, Gal linked to GalNAc, GalNAc linked to Gal, Gal linked to Gal, and Gal linked to Glc, which is attached to the ceramide. oup.com
Stereochemical Assignment of Glycosidic Bonds
The stereochemistry of glycosidic bonds refers to the spatial arrangement of the atoms around the anomeric carbon involved in the linkage. cnrs.frkhanacademy.org Glycosidic linkages can have either an alpha (α) or beta (β) configuration. cnrs.frkhanacademy.org This configuration is determined by the position of the hydroxyl group on the anomeric carbon relative to the exocyclic oxygen of the sugar ring before the glycosidic bond is formed. khanacademy.org Alpha linkages have the anomeric oxygen on the opposite side of the ring from the C6 group (or equivalent), while beta linkages have it on the same side. khanacademy.org
For this compound, the stereochemical assignments of the glycosidic bonds were determined as part of the structural elucidation process. oup.com The structure provided indicates the specific anomeric configurations for each linkage: NeuGcα2-3Gal, Galβ1-3GalNAc, GalNAcβ1-3Gal, Galα1-4Gal, and Galβ1-4Glcβ1-Cer. oup.com These assignments, likely made through techniques such as NMR spectroscopy and enzymatic digestion with specific glycosidases, are critical for understanding the three-dimensional structure and biological interactions of this compound. nih.govoup.com
Interactive Data Table: Monosaccharide Composition and Linkages in this compound
| Monosaccharide Unit | Linkage Position (to next sugar or ceramide) | Anomeric Configuration | Linked From (previous sugar) |
| NeuGc | α2-3 | Alpha (α) | - |
| Gal | β1-3 | Beta (β) | NeuGc |
| GalNAc | β1-3 | Beta (β) | Gal |
| Gal | α1-4 | Alpha (α) | GalNAc |
| Gal | β1-4 | Beta (β) | Gal |
| Glc | β1-Cer | Beta (β) | Gal |
| Ceramide (Cer) | - | - | Glc |
Biosynthesis and Metabolic Pathways of Globoganglioside Z1
Enzymatic Glycosyltransferase Activities in Globoganglioside Z1 Synthesis
The formation of this compound from simpler precursors is catalyzed by a sequence of glycosyltransferases, enzymes responsible for adding monosaccharide units to the growing glycosphingolipid chain. These enzymes typically reside in the Golgi apparatus, where glycosphingolipid synthesis is completed.
Identification of Specific Glycosyltransferases Involved in Sequential Monosaccharide Addition
The synthesis of the globoseries core structure, leading to the Gb5Cer precursor of Z1, involves the sequential action of several glycosyltransferases starting from ceramide. The initial step involves the addition of glucose to ceramide by Glucosylceramide synthase (GCS) to form glucosylceramide (GlcCer). Subsequently, β-1,4 galactosyltransferase 5 (β4Gal-T5) adds galactose to GlcCer, producing lactosylceramide (B164483) (LacCer). LacCer serves as a common precursor for various glycosphingolipid series, including the globo series.
The globoseries pathway continues with the addition of α-galactose to LacCer by lactosylceramide α-1,4-galactosyltransferase (Gb3 synthase), forming globotriaosylceramide (Gb3). Gb4 is then synthesized by the addition of N-acetylgalactosamine (GalNAc) to Gb3, a reaction that can be catalyzed by a β-1,3-N-acetylgalactosaminyltransferase. The final step in the synthesis of the neutral core, Gb5Cer, involves the addition of a terminal β-galactose residue to Gb4. Human β1,3-galactosyltransferase 5 (β3GalT5) has been identified as a key enzyme responsible for this conversion of Gb4 to Gb5 (SSEA-3).
The terminal step in this compound synthesis is the addition of N-glycolylneuraminic acid (NeuGc) to the terminal galactose residue of Gb5Cer via an α2-3 linkage nih.gov. This reaction is catalyzed by a specific sialyltransferase. While the precise sialyltransferase responsible for adding NeuGc in this specific linkage to Gb5Cer to form Z1 is not explicitly detailed in the provided search results, sialyltransferases are known to add sialic acids to glycoconjugates, and their specificity is determined by the type of sialic acid (e.g., NeuGc or NeuAc), the acceptor sugar, and the linkage formed.
Substrate Specificity and Reaction Mechanisms of Key Biosynthetic Enzymes
Glycosyltransferases involved in glycosphingolipid synthesis exhibit specificity for both the sugar nucleotide donor (e.g., UDP-Gal, UDP-GalNAc, CMP-NeuGc) and the lipid acceptor molecule. The reaction mechanism involves the transfer of the glycosyl moiety from the sugar nucleotide to the acceptor, forming a glycosidic bond.
For instance, β3GalT5, which synthesizes Gb5Cer from Gb4, is a β1,3-galactosyltransferase. Studies on β3GalT5 have investigated its activity and substrate specificity, including the role of different isozymes and glycosylation patterns. While detailed kinetic parameters specifically for the human enzyme acting on Gb4 to form Gb5Cer are subject of ongoing research, its function in this specific linkage formation is established.
The sialyltransferase responsible for adding NeuGc to Gb5Cer would specifically recognize CMP-NeuGc as the donor substrate and Gb5Cer as the acceptor, catalyzing the formation of an α2-3 glycosidic bond between NeuGc and the terminal galactose of Gb5Cer. The specificity of such enzymes is crucial for generating the diverse array of ganglioside structures.
Precursor Utilization and Intermediate Formation in the Globoseries Pathway
The biosynthesis of this compound proceeds through a defined pathway involving the sequential conversion of precursor molecules. The pathway begins with ceramide, which is synthesized in the endoplasmic reticulum and Golgi. The addition of glucose forms GlcCer, the precursor for all neutral glycosphingolipids and gangliosides.
The globoseries pathway then diverges from other glycosphingolipid synthesis routes at the formation of LacCer. Subsequent intermediates in the synthesis of the Z1 carbohydrate chain are Gb3, Gb4, and Gb5Cer, each formed by the addition of a specific monosaccharide catalyzed by a dedicated glycosyltransferase.
The intermediates in the globoseries pathway leading to Gb5Cer are:
Ceramide
Glucosylceramide (GlcCer)
Lactosylceramide (LacCer)
Globotriaosylceramide (Gb3)
Globotetraosylceramide (Gb4)
Globopentaosylceramide (Gb5Cer)
These intermediates are sequentially formed, with the product of one enzymatic reaction serving as the substrate for the next, ultimately leading to the Gb5Cer precursor upon which this compound is built by the addition of NeuGc.
Regulatory Mechanisms Governing Biosynthetic Enzyme Expression and Activity
The expression of glycosphingolipids, including this compound, is subject to regulatory mechanisms that control the levels and activities of the biosynthetic enzymes. In mice, the expression of this compound has been shown to be controlled by a single autosomal recessive gene, potentially designated Gsl-6 nih.gov. This genetic control suggests that the expression level of the glycosyltransferase responsible for Z1 synthesis, or an enzyme earlier in the globoseries pathway, is regulated at the transcriptional or post-transcriptional level. The recessive nature of the phenotype implies that a functional allele of this gene is required for Z1 expression nih.gov.
Regulation of glycosyltransferase activity can also occur through various mechanisms, including post-translational modifications, cellular localization, and the availability of donor substrates (sugar nucleotides) and acceptor lipids. The dynamic balance between synthesis and degradation is crucial for maintaining appropriate cellular levels of glycosphingolipids.
Catabolism and Degradation Pathways of this compound
Gangliosides, including this compound, are primarily degraded in the lysosomes by a battery of hydrolytic enzymes nih.gov. This catabolic process is sequential, with exoglycosidases removing monosaccharide units from the non-reducing end of the glycan chain.
The degradation of this compound would commence with the removal of the terminal N-glycolylneuraminic acid (NeuGc) residue. This step is catalyzed by a lysosomal sialidase (neuraminidase) nih.gov. Lysosomal sialidase (Neu1) is known to degrade gangliosides.
Following the removal of NeuGc, the resulting Gb5Cer is further degraded by the sequential action of other lysosomal exoglycosidases, each specific for a particular glycosidic linkage and monosaccharide. These enzymes include:
β-galactosidase: Removes terminal β-galactose residues. In the case of Z1 degradation after sialic acid removal, this enzyme would act on the terminal galactose of the Gb5Cer core.
β-hexosaminidase: Removes terminal β-N-acetylgalactosamine residues. This enzyme would act on the GalNAc residue in the globoseries core.
α-galactosidase: Removes terminal α-galactose residues. This enzyme would act on the α1-4 linked galactose in the globoseries core (Gb3).
Glucosylceramidase (Acid β-glucosidase): Hydrolyzes the β-glucosidic linkage between glucose and ceramide in glucosylceramide.
The final step in glycosphingolipid degradation is the hydrolysis of ceramide into sphingosine (B13886) and a fatty acid, catalyzed by acid ceramidase.
Defects in the genes encoding these lysosomal hydrolases or their essential activator proteins can lead to the accumulation of specific glycosphingolipids, resulting in lysosomal storage diseases.
Genetic Regulation of Globoganglioside Z1 Expression
Identification and Characterization of Genes Controlling Globoganglioside Z1 Expression (e.g., Gsl-6 Gene)
Studies in mice have identified that the expression of this compound is controlled by a specific gene. Initially, it was hypothesized that the expression of Z1 might be secondary to a defect in the Gsl-5 gene, which controls the biosynthetic pathway of a neutral glycolipid designated GL-Y, utilizing the same globotetraosylceramide (Gb4Cer) precursor as Z1. researchgate.netjst.go.jp However, subsequent research demonstrated that the expression of Z1 in mouse kidney is under the control of a distinct gene, referred to as Gsl-6. researchgate.net This gene is essential for the expression of Z1, as Z1 is only expressed in mice that are homozygous for the active allele of Gsl-6. researchgate.net
Chromosomal Localization and Gene Clustering of Related Glycolipid Biosynthetic Genes (e.g., Mouse Chromosome 19)
Genetic studies have shown that the gene controlling the expression of this compound (Gsl-6) is located on mouse chromosome 19. researchgate.net Furthermore, this gene has been found to be clustered on chromosome 19 with other genes involved in the biosynthesis of related glycolipids, including the Gsl-5 gene which affects GL-Y expression. researchgate.net This clustering suggests a potential coordinated regulation or evolutionary relationship among these glycolipid biosynthetic genes.
Transcriptional and Post-Transcriptional Control of this compound Synthesis
While the primary genetic control of this compound expression is attributed to the Gsl-6 gene and its allelic variation, the precise mechanisms of transcriptional and post-transcriptional regulation of Gsl-6 are not detailed in the provided search results. General gene regulation involves complex processes controlling the timing, location, and amount of gene expression through various mechanisms, including regulatory proteins and DNA modification. genome.gov Transcriptional regulation can involve transcription factors binding to promoter regions to activate or inhibit gene expression. wikipedia.org Post-transcriptional control can occur through mechanisms affecting mRNA stability, translation, or protein modification.
Cellular and Tissue Specific Distribution of Globoganglioside Z1
Organ and Tissue Expression Profiling (e.g., Mouse Kidney)
Expression profiling studies have indicated a notable tissue specificity for globoganglioside Z1. Initial purification and characterization efforts identified this compound in the kidney tissue of DBA/2 mice. nih.govnih.gov This finding suggested a potential role or specific metabolic pathway active in the kidney of this particular mouse strain. Further investigations into the expression of this compound across different mouse strains revealed significant variations. This compound was found to be undetectable in the kidneys of several other tested strains, including C57BL/10, C57BL/6, BALB/c, and WHT/Ht mice. nih.govnih.gov This stark difference in expression profiles among inbred mouse strains highlights a strong genetic influence on the presence of this globoganglioside.
A summary of this compound detection in mouse kidney by strain:
| Mouse Strain | Detection in Kidney |
| DBA/2 | Detectable |
| C57BL/10 | Not Detectable |
| C57BL/6 | Not Detectable |
| BALB/c | Not Detectable |
| WHT/Ht | Not Detectable |
Cellular Localization within Specific Cell Types and Subcellular Compartments
Detailed information regarding the precise cellular localization of this compound within specific cell types of the kidney or its distribution among subcellular compartments was not explicitly available in the consulted literature. While its presence in the whole kidney tissue of certain mouse strains has been established, further studies are required to elucidate its specific distribution at the cellular and subcellular levels.
Immunochemical Detection and Visualization Techniques for Glycolipid Distribution
The detection and visualization of this compound and other glycolipids in tissue extracts have commonly employed techniques such as thin-layer chromatography (TLC). nih.gov Following separation by TLC, immunochemical methods are utilized for the specific detection of glycolipids like Z1. nih.gov Immunostaining of thin-layer chromatograms, often using specific antibodies that recognize the carbohydrate structure of the glycolipid, allows for the visualization of its presence and relative abundance in different samples. nih.gov This approach has been instrumental in profiling the expression of this compound in different mouse strains and tissues.
Proposed Biological Roles and Functional Implications of Globoganglioside Z1
Involvement in Cell-Cell Recognition and Adhesion Processes (Theoretical Frameworks)
Glycolipids, including gangliosides, are well-established mediators of cell-cell recognition and adhesion. nih.govlongdom.orgvaia.comlibretexts.orgnih.govwikipedia.org The carbohydrate chains on the cell surface act as markers that allow cells to identify each other. longdom.orglibretexts.org This recognition is fundamental for processes such as tissue formation, immune responses, and embryonic development. longdom.orgvaia.com
The complex glycan structure of globoganglioside Z1, with its specific sequence of monosaccharides and the terminal sialic acid, presents a unique molecular signature on the cell surface. oup.comjst.go.jp Theoretically, this structure could be recognized by complementary carbohydrate-binding proteins (lectins) on apposing cells. nih.govnih.gov Such interactions can lead to cell-cell adhesion or trigger intracellular signaling pathways that influence cell behavior. nih.govnih.gov
Theoretical Framework: The specific arrangement of sugars in Z1's glycan chain could serve as a ligand for a cognate receptor on another cell. The presence of NeuGc (N-glycolylneuraminic acid) as the terminal sialic acid might confer specific binding properties distinct from gangliosides containing NeuAc (N-acetylneuraminic acid). This specific recognition could be involved in establishing transient or stable cell-cell contacts.
Potential Contributions to Membrane Microdomain Organization and Dynamics
Glycosphingolipids, along with cholesterol and sphingomyelin, are key components of lipid rafts, which are dynamic, cholesterol- and sphingolipid-enriched microdomains within the cell membrane. nih.govresearchgate.netyoutube.comnih.govfrontiersin.org These microdomains are thought to serve as platforms for the organization of various membrane proteins involved in signaling and trafficking. nih.govyoutube.comnih.govfrontiersin.orglibretexts.org
As a ganglioside, this compound is likely to preferentially associate with these lipid rafts. nih.gov Its ceramide lipid tail anchors it within the membrane bilayer, while its bulky glycan headgroup extends outwards. nih.govnih.gov The interaction of the ceramide with cholesterol and other sphingolipids contributes to the formation and stability of the more ordered lipid raft phase. youtube.comnih.gov
Potential Contributions: The presence and concentration of this compound within specific membrane microdomains could influence their physical properties, such as fluidity and thickness. youtube.com By partitioning into these domains, Z1 could spatially organize or modulate the activity of other membrane proteins and lipids that reside within or are recruited to rafts. This could impact downstream signaling events or membrane trafficking processes.
Roles in Developmental Glycobiology and Morphogenesis
Glycosphingolipids are known to play critical roles in development and differentiation. longdom.orgnih.govnih.gov Changes in GSL expression patterns are observed during embryonic development and cellular differentiation, suggesting their involvement in regulating these processes. nih.govnih.govresearchgate.net
The fact that this compound was identified in the kidney of specific mouse strains and its expression is under genetic control oup.comjst.go.jp hints at a potential role in the development or function of this organ. Glycolipids can influence cell growth, differentiation, migration, and morphogenesis. longdom.orgnih.gov
Roles in Development: While direct evidence for Z1's role in development is limited, by analogy to other globoglycolipids and gangliosides, it could be involved in mediating cell-cell interactions necessary for kidney development or in establishing specific cell fates. The restricted expression pattern suggests it might mark a specific cell population or developmental stage within the kidney. oup.comjst.go.jp
Glycan-Mediated Ligand Interactions and Signaling Pathways (Hypotheses)
Glycolipids can function as receptors or co-receptors for various extracellular ligands, including proteins, toxins, and even other glycans. nih.govlongdom.orgnih.govbibliotekanauki.pl Binding of a ligand to the glycan portion of a GSL can trigger intracellular signaling cascades. longdom.orgnih.govlibretexts.org
The sialic acid residue in this compound suggests a potential interaction with Siglecs (sialic-acid-binding immunoglobulin-like lectins), a family of animal lectins that recognize sialic acid-containing glycans. nih.gov Different Siglecs have specificity for different sialic acid linkages and underlying glycan structures. nih.gov
Hypotheses:
this compound's NeuGcα2-3 linkage could be recognized by a specific Siglec, leading to the modulation of cellular signaling pathways. This could be relevant in immune responses or cell-cell communication.
The extended globoseries core structure of Z1 might also be recognized by other types of lectins or proteins, potentially influencing cell adhesion, migration, or proliferation.
Z1 could act as a co-receptor, interacting laterally with transmembrane receptor proteins within membrane microdomains to modulate their activation and signaling output. nih.govlibretexts.org
Comparative Analysis with Other Extended Globoglycolipids and Their Functions
This compound is described as an "extended" globoglycolipid. oup.comjst.go.jp Comparing its structure and potential functions to other known extended globoglycolipids and gangliosides can provide insights into its likely roles.
Other globo-series glycosphingolipids, such as Stage-Specific Embryonic Antigen 3 (SSEA-3), which is also known as globoside-5 (Gb5), are expressed on pluripotent stem cells and cancer cells and are associated with cell recognition, adhesion, and signal transduction. ebi.ac.uk Gb3 (globotriaosylceramide) is another globo-series glycolipid known to function as a receptor for Shiga toxin and is involved in immune cell function and signaling. researchgate.netresearchgate.net
Comparative Analysis:
The extended glycan chain of Z1 is more complex than simpler globoglycolipids like Gb3 or Gb4. This increased complexity suggests the potential for more specific or intricate interactions with binding partners.
The presence of a sialic acid residue distinguishes Z1 as a ganglioside, placing it in a category of GSLs particularly enriched in the nervous system and known for roles in neuronal development and function, as well as cell recognition and signaling. nih.govnih.gov
The genetic control and strain-specific expression of Z1 in mice oup.comjst.go.jp highlight that, like other glycolipids, its expression is tightly regulated and can contribute to phenotypic differences between individuals or strains. ebi.ac.uk
Data Table: Structure of this compound
| Feature | Description |
| Classification | Extended Globoganglioside, Glycosphingolipid |
| Source | Kidney of DBA/2 mice oup.comjst.go.jp |
| Structure | NeuGcα2-3Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glcβ1-Cer oup.comjst.go.jp |
| Glycan Chain | NeuGc-Gal-GalNAc-Gal-Gal-Glc |
| Lipid Moiety | Ceramide (Cer) |
| Acidity | Acidic (due to NeuGc) |
| Expression | Genetically controlled, recessive phenotype in DBA/2 mice oup.comjst.go.jpresearchgate.net |
Compound Names and PubChem CIDs:
Advanced Methodological Approaches for Investigating Globoganglioside Z1 Biology
Lipidomics and Glycomics Profiling for Comprehensive Glycolipid Analysis
Lipidomics and glycomics are advanced analytical disciplines that enable the large-scale identification and quantification of lipids and glycans, respectively, within biological systems. Applied to the study of globoganglioside Z1, these approaches can provide a comprehensive profile of the glycolipid landscape in tissues or cells where it is expressed.
Initial structural determination of this compound utilized techniques such as Gas-Liquid Chromatography (GLC), ¹H-NMR spectroscopy, negative-ion Fast Atom Bombardment Mass Spectrometry (FAB-MS), methylation analysis, and enzymatic digestion. oup.comjst.go.jpnih.govjst.go.jpgenome.jp Modern lipidomics and glycomics build upon these foundational methods with higher sensitivity, resolution, and throughput. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (MS/MS) allow for detailed structural elucidation and quantification of this compound and related glycolipids in complex biological samples. Glycomics approaches, such as the use of lectin arrays and advanced chromatographic techniques coupled with mass spectrometry, can further detail the glycan portion of this compound and identify potential variations or modifications. Comprehensive profiling can reveal correlations between this compound expression levels and specific physiological or pathological states, building upon the initial observation of its presence in DBA/2 mice kidney and absence in other mouse strains. oup.comjst.go.jpnih.govjst.go.jpgenome.jp
Gene Editing and Knockout Models for Functional Studies of Glycosyltransferases
The biosynthesis of this compound, like other glycosphingolipids, involves a series of glycosyltransferases that sequentially add sugar residues to a precursor molecule. The initial research indicated that the expression of globogangliosides Z1 and Z2 in mice is controlled by a single autosomal recessive gene. oup.comjst.go.jpnih.govjst.go.jpgenome.jp This finding suggests the involvement of a specific enzyme or regulatory element in their synthesis or degradation.
Advanced gene editing technologies, such as CRISPR-Cas9, offer powerful tools to directly investigate the function of the glycosyltransferases or other genes involved in this compound metabolism. By creating knockout models in cell lines or animal models (such as mice, building on the original research model), researchers can ablate the expression of specific glycosyltransferases hypothesized to be involved in the biosynthetic pathway of this compound. taconic.comnih.govnpr.orginnovativegenomics.orggeneticliteracyproject.orgtaconic.com Analysis of the resulting changes in this compound levels and the accumulation of precursor lipids can help confirm the role of specific enzymes. Similarly, gene editing can be used to introduce or correct mutations in the identified recessive gene to understand its precise impact on this compound expression and downstream biological effects. nih.govnpr.orginnovativegenomics.org
In Vitro and Ex Vivo Systems for Studying Biosynthesis and Cellular Interactions
In vitro and ex vivo model systems provide controlled environments to study the biosynthesis of this compound and its interactions with other cellular components. The initial purification of this compound was performed using kidney tissue from DBA/2 mice. oup.comjst.go.jpnih.govjst.go.jpgenome.jp Ex vivo studies using primary cell cultures derived from tissues known to express this compound, such as kidney cells from DBA/2 mice, can allow for the investigation of its synthesis and metabolism under different conditions. nih.govnih.gov
In vitro systems, such as cell lines engineered to express specific glycosyltransferases or to mimic aspects of the this compound biosynthetic pathway, can be used to dissect the enzymatic steps involved. Furthermore, these systems can be utilized to study the cellular localization of this compound, its trafficking within the cell, and its potential interactions with proteins or other lipids. Co-culture systems or reconstituted membrane systems can provide insights into how this compound might influence cell-cell recognition or signaling processes.
Microscale Spectroscopic Techniques for Minimal Sample Requirements
Analyzing glycolipids like this compound, especially from limited biological samples, necessitates highly sensitive techniques. While the initial study utilized ¹H-NMR and mass spectrometry for structural determination, modern microscale spectroscopic techniques offer enhanced sensitivity and require minimal sample amounts. oup.comjst.go.jpnih.govjst.go.jpgenome.jp
Techniques such as microcoil NMR probes or capillary electrophoresis-mass spectrometry (CE-MS) can provide detailed structural information from very small quantities of purified this compound. Surface-enhanced Raman Spectroscopy (SERS) or Infrared (IR) spectroscopy, potentially coupled with microscopy, could be used to study the localization and environment of this compound within cells or tissues without extensive purification. These microscale approaches are particularly valuable when working with precious clinical samples or specific cell populations isolated through techniques like flow cytometry or laser capture microdissection.
Compound Information Table
| Compound Name | PubChem CID |
| This compound | Not Available |
Detailed Research Findings (from available sources)
| Finding | Details | Source |
| Identification and Purification | Two extended globogangliosides, Z1 and Z2, were purified from the kidney of DBA/2 mice. | oup.comjst.go.jpnih.govjst.go.jpgenome.jp |
| Structure of this compound | Determined to be NeuGcα2-3Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glcβ1-Cer. | oup.comjst.go.jpnih.govjst.go.jpgenome.jp |
| Analytical Techniques Used for Structure Determination | GLC, ¹H-NMR spectroscopy, negative-ion fast atom bombardment mass spectrometry, methylation analysis, and enzymatic digestion. | oup.comjst.go.jpnih.govjst.go.jpgenome.jp |
| Genetic Control of Expression | Expression of Z1 and Z2 is a recessive phenotype controlled by a single autosomal recessive gene in DBA/2 mice. | oup.comjst.go.jpnih.govjst.go.jpgenome.jp |
| Strain Specificity of Expression | Z1 and Z2 were not detectable in the kidney of C57BL/10 and 6, BALB/c, and WHT/Ht mice. | oup.comjst.go.jpnih.govjst.go.jpgenome.jp |
| Correlation with other Glycolipids | In backcross mice, expression of Z1 and Z2 was observed when GL-Y was not expressed, and vice versa, suggesting linked genetic control. | oup.comjst.go.jpnih.govjst.go.jpgenome.jp |
Future Directions and Emerging Research Avenues for Globoganglioside Z1
Elucidation of Additional Post-Synthetic Modifications and Their Functional Significance
The biological activity of glycosphingolipids is not solely determined by their core glycan and ceramide structure; it can be significantly altered by post-synthetic modifications. youtube.comthermofisher.com These modifications, such as acetylation, methylation, and phosphorylation, can dramatically change a molecule's charge, conformation, and interaction capabilities, thereby expanding the functional diversity of the proteome and glycome. thermofisher.comnih.govcusabio.com While the basic structure of globoganglioside Z1 is known, the extent and nature of its potential modifications are yet to be determined.
Future research must focus on identifying whether this compound undergoes such modifications. Investigating the presence of O-acetylation on sialic acid residues, for instance, is a critical starting point, as this modification is known to affect the recognition of other gangliosides by antibodies and viruses. Advanced mass spectrometry techniques will be instrumental in detecting these subtle structural changes. Once identified, the functional consequences of these modifications will need to be explored. For example, a key research question is whether a specific modification on this compound alters its ability to modulate cell signaling pathways or its localization within membrane microdomains. nih.gov
Table 1: Potential Post-Synthetic Modifications of this compound and Their Hypothetical Functions
| Modification Type | Potential Site on Z1 | Hypothetical Functional Impact | Proposed Research Approach |
|---|---|---|---|
| Acetylation | Sialic acid residues | Alteration of binding affinity for lectins or viruses; modulation of immune response. | High-resolution mass spectrometry; targeted enzymatic assays. |
| Phosphorylation | Ceramide or glycan moiety | Regulation of protein-lipid interactions; involvement in signal transduction cascades. | Phospho-specific antibody development; metabolic labeling with ³²P. |
Investigation of Glycosphingolipid-Protein Interactions and Complex Formation
Glycosphingolipids exert many of their biological functions by interacting with proteins. mdpi.comacs.org These interactions are fundamental to processes like cell adhesion, signal transduction, and pathogen recognition. mdpi.comjocs.jp The specific glycan structure of this compound suggests it may have a unique set of protein binding partners. Identifying these interacting proteins is crucial to understanding the cellular pathways and processes that Z1 participates in.
Emerging technologies offer powerful tools for this line of inquiry. For instance, catch-and-release electrospray ionization mass spectrometry (CaR-ESI-MS) and membrane anchor-assisted native mass spectrometry (MEAN-nMS) are promising methods for identifying weak or transient interactions between lipids and proteins directly within a membrane context. nih.govacs.org Future studies should employ these techniques to screen for proteins that bind specifically to this compound. Subsequent validation of these interactions using surface plasmon resonance or co-immunoprecipitation from cell lysates will be necessary. A significant research goal is to determine how these interactions contribute to the formation of larger signaling complexes within lipid rafts, specialized membrane microdomains enriched in glycosphingolipids. creative-diagnostics.com
Refinement of Genetic Regulatory Networks and Epigenetic Control Mechanisms
The expression of specific gangliosides is tightly controlled during development and differentiation, primarily at the transcriptional level of the glycosyltransferases responsible for their synthesis. nih.govnih.gov Understanding the genetic and epigenetic mechanisms that regulate the biosynthesis of this compound is essential for comprehending its role in various physiological and pathological states.
Future research should aim to identify the specific transcription factors that bind to the promoter and enhancer regions of the genes encoding the glycosyltransferases in the Z1 synthetic pathway. Moreover, the role of epigenetic modifications, such as DNA methylation and histone acetylation, in controlling the expression of these genes warrants investigation. nih.govyoutube.com Studies have shown that the epigenetic state of ganglioside synthase genes can dictate cellular differentiation pathways. nih.gov For example, researchers could investigate whether the promoter of a key Z1-synthesis enzyme is demethylated during a specific stage of neural development, leading to its increased expression. Such findings would provide a deeper understanding of how Z1 expression is fine-tuned in different cell types and developmental stages. mdpi.com
Table 2: Proposed Research into the Regulation of this compound Synthesis
| Regulatory Level | Key Research Question | Experimental Strategy | Potential Outcome |
|---|---|---|---|
| Genetic | Which transcription factors regulate the genes for Z1-specific glycosyltransferases? | Chromatin Immunoprecipitation sequencing (ChIP-seq); Luciferase reporter assays. | Identification of key regulatory proteins controlling Z1 expression. |
| Epigenetic | How do DNA methylation patterns in synthase genes affect Z1 levels? | Bisulfite sequencing of promoter regions in different cell types. | Correlation of methylation status with Z1 expression, linking epigenetics to phenotype. |
Development of Novel Analytical Probes and Imaging Techniques for Glycoconjugates
A major challenge in studying specific glycosphingolipids like this compound is the difficulty in visualizing their distribution and dynamics in living cells and tissues. nih.gov Current methods often lack the specificity and resolution to distinguish between structurally similar gangliosides. nih.govmdpi.com The development of novel analytical probes and imaging techniques is therefore a critical priority.
Future efforts should be directed towards creating high-affinity monoclonal antibodies or engineered lectins that specifically recognize the unique glycan structure of this compound. These probes could be labeled with fluorophores for use in advanced microscopy techniques, allowing for real-time imaging of Z1's subcellular localization and trafficking. Furthermore, advancements in imaging mass spectrometry (IMS), such as matrix-assisted laser desorption/ionization (MALDI-IMS), offer a powerful, label-free approach to map the spatial distribution of different ganglioside species directly in tissue sections. nih.govacs.org Optimizing these techniques to enhance sensitivity and spatial resolution will be key to revealing the precise anatomical and cellular distribution of this compound in complex tissues like the brain. nih.gov
Exploration of Evolutionary Conservation and Divergence across Species
Investigating the evolutionary history of this compound can provide profound insights into its fundamental biological roles. Determining the presence and distribution of Z1 across a range of species can help to identify conserved functions. For example, if Z1 is found predominantly in the nervous systems of all vertebrates, it would strongly suggest a conserved and critical role in neural function.
Future research should involve comparative glycolipidomics, analyzing the ganglioside profiles of various species, from fish to mammals. nih.govfrontiersin.org This would reveal the evolutionary trajectory of the Z1 biosynthetic pathway. Furthermore, genetic analysis of the glycosyltransferase genes responsible for Z1 synthesis across different species could uncover conserved regulatory elements. Conversely, identifying species that lack this compound could provide valuable "natural knockout" models to study the consequences of its absence. This evolutionary perspective will be invaluable in prioritizing functional studies and understanding the fundamental importance of this complex molecule.
Q & A
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in preclinical trials?
- Answer: Non-linear regression models (e.g., sigmoidal dose-response curves) quantify EC50/IC50 values. Researchers must account for inter-animal variability using mixed-effects models and adjust for multiple comparisons (e.g., Bonferroni correction). Pre-registration of analysis plans minimizes bias .
Data Presentation and Reproducibility
Q. How should raw and processed data for this compound studies be documented to ensure reproducibility?
- Answer: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw MS/NMR spectra in repositories like MetaboLights. Processed data (e.g., normalized lipid concentrations) should include metadata on instrumentation parameters and software versions. Use electronic lab notebooks for real-time documentation .
Q. What ethical guidelines govern the use of animal models in this compound research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
